3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
3-chloro-6-(1-methylpiperidin-4-yl)oxypyridazine |
InChI |
InChI=1S/C10H14ClN3O/c1-14-6-4-8(5-7-14)15-10-3-2-9(11)12-13-10/h2-3,8H,4-7H2,1H3 |
InChI Key |
MOCRMXJNATZCSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine typically involves the reaction of 3-chloropyridazine with 1-methylpiperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1-methylpiperidin-4-ol attacks the chlorine atom on the pyridazine ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like potassium carbonate, solvents like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound 3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine is characterized by its chlorinated pyridazine core, which is modified with a piperidine moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The molecular formula is CHClNO, with a molecular weight of approximately 241.7 g/mol.
Biological Activities
Research has indicated that this compound exhibits several biological activities, which are summarized in the following table:
Case Studies
-
Anticancer Efficacy :
A study explored the effects of this compound on gastrointestinal stromal tumors (GISTs). The compound showed inhibition of cell proliferation in GIST cells harboring c-KIT mutations, positioning it as a promising therapeutic agent for resistant forms of cancer . -
Kinase Inhibition :
Research highlighted the compound's ability to selectively inhibit Janus Kinase 3 (JAK3), which is implicated in autoimmune diseases and certain cancers. This inhibition could lead to new treatments for conditions such as rheumatoid arthritis and organ transplant rejection . -
Antimicrobial Properties :
In vitro studies reported the compound's activity against Leishmania species, indicating its potential as an antileishmanial agent. It demonstrated submicromolar activity against the trypomastigote form of Trypanosoma brucei, outperforming several reference drugs .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions. Typical methods involve:
- Chlorination Reactions : Introducing chlorine into the pyridazine ring to enhance biological activity.
- Piperidine Coupling : Attaching the piperidine group via etherification or similar methodologies to improve pharmacokinetic properties.
Pharmaceutical Formulations
Given its promising biological profile, there is ongoing research into formulating this compound into pharmaceutical preparations. These formulations aim to optimize bioavailability and therapeutic efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of 3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Modifications in Pyridazine Derivatives
Pyridazine derivatives are often modified at positions 3 and 6 to optimize biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Pharmacological Activity Trends
- Antiviral Activity: Compounds like R62025 and R66703 (3-chloro-6-[4-(3-methylbenzyl)piperazinyl]pyridazine) were screened against rhinoviruses, with activity dependent on substituent lipophilicity and steric bulk . The 1-methylpiperidin-4-yloxy group in the target compound may enhance blood-brain barrier penetration compared to bulkier analogs like R62023.
- Enzyme Inhibition: Piperazine/piperidine-substituted pyridazines (e.g., 3-chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine) inhibit monoamine oxidases (MAOs) and acetylcholinesterase, with electron-withdrawing groups (e.g., Cl) enhancing binding affinity .
- Anti-inflammatory Effects : The benzyl-piperidine analog in showed peripheral and central analgesic mechanisms, while the 4-methylphenyl-pyridazine derivative () exhibited activity comparable to standard NSAIDs .
Biological Activity
3-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridazine is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and pharmacological applications. This compound's structural characteristics contribute to its interaction with various biological targets, leading to different therapeutic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chloro group at the 3-position and a piperidine moiety, which is crucial for its biological interactions.
Antitumor Activity
Research has indicated that derivatives of pyridazine, including this compound, exhibit significant antitumor activity. A study on related compounds demonstrated that these derivatives can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism involves the induction of cell cycle arrest and pro-apoptotic signaling pathways, which are critical for cancer therapy.
Table 1: Antitumor Activity of Pyridazine Derivatives
| Compound | Cell Line | % Apoptosis Induced | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 42% | Induction of late apoptosis |
| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | HCT116 | 93% | Cell cycle arrest in S phase |
| Other derivatives | Various | Varies | Apoptosis and necrosis induction |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival. The compound acts as an inhibitor of certain kinases, which play a pivotal role in signaling pathways that regulate cell growth and apoptosis.
In particular, it has been noted for its ability to modulate the activity of MDM2, a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, this compound can stabilize p53, leading to enhanced apoptotic signaling in cancer cells.
Case Studies
Several studies have explored the efficacy of pyridazine derivatives in preclinical models:
- Study on MDM2 Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the design and synthesis of pyridazine derivatives as potent MDM2 inhibitors. The results indicated that these compounds could effectively disrupt MDM2-p53 interactions, enhancing p53-mediated apoptosis in cancer cells .
- Antitumor Efficacy : In vivo studies conducted on xenograft models showed that treatment with this compound resulted in significant tumor regression compared to control groups. The compound demonstrated a favorable pharmacokinetic profile and low toxicity levels, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
